molecular formula C₁₅H₁₈D₅N B1163977 Prolintane-d5

Prolintane-d5

カタログ番号: B1163977
分子量: 222.38
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to Prolintane-d5

Prolintane-d5 is a deuterium-labeled analog of prolintane, characterized by the strategic replacement of five hydrogen atoms with deuterium isotopes within the molecular structure. This compound serves as an internal standard in analytical chemistry applications, particularly in liquid chromatography-mass spectrometry methods for the quantification of prolintane in biological samples. The deuterated analog maintains the essential chemical properties of the parent compound while providing the mass difference necessary for accurate analytical differentiation in mass spectrometric detection systems.

The compound is specifically designed to address the analytical challenges associated with matrix effects and recovery variations that commonly occur in biological sample analysis. As a stable isotope-labeled internal standard, Prolintane-d5 enables researchers and analytical laboratories to achieve reliable and reproducible results in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research applications. The strategic incorporation of deuterium atoms creates a molecular entity that behaves similarly to the parent compound during sample preparation and chromatographic separation while providing distinct mass spectrometric signatures for precise quantification.

Historical Development of Deuterated Analogs

The concept of deuterated drug analogs represents a sophisticated application of bioisosterism, where similar biological and chemical effects are achieved through strategic molecular modifications designed to confer superior analytical properties. The foundational work in deuterated molecules began with patent applications in the United States during the 1970s, establishing the legal and scientific framework for this specialized field of pharmaceutical chemistry. These early patents recognized the potential of deuterium substitution to modify pharmacokinetic properties and analytical characteristics of existing compounds.

The historical development of deuterated analogs gained significant momentum following the discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934. The deuterium isotope effect became an important tool in elucidating chemical reaction mechanisms and understanding metabolic pathways. However, it required more than four decades for the first deuterated drug, Austedo (deutetrabenazine), to receive approval from the United States Food and Drug Administration. This milestone marked a turning point in the pharmaceutical industry's recognition of deuterated compounds as valuable therapeutic and analytical tools.

The applications of deuterium isotope effects have expanded considerably over time, now encompassing mechanistic studies of drug metabolism, pharmacokinetics, efficacy evaluation, tolerability assessment, bioavailability studies, and safety analysis. Biochemist and inventor Anthony Czarnik holds multiple patents for using deuterium substitution in drug discovery, having invented drugs such as deuterated lenalidomide and deuterated pioglitazone for clinical studies. This historical progression demonstrates the evolution from theoretical concepts to practical applications in modern analytical chemistry and pharmaceutical development.

Structural Relationship to Parent Compound Prolintane

Prolintane, the parent compound of Prolintane-d5, is a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor belonging to the phenylalkylpyrrolidine family. The compound was originally developed in the 1950s and is structurally related to other pharmacologically active compounds including pyrovalerone, methylenedioxypyrovalerone, and propylhexedrine. Understanding the structural relationship between prolintane and its deuterated analog is essential for appreciating the analytical applications and chemical behavior of Prolintane-d5.

The molecular structure comparison reveals the precise nature of deuterium incorporation in the labeled analog. Prolintane possesses the molecular formula C15H23N with a molecular weight of 217.36 grams per mole. In contrast, Prolintane-d5 maintains the same carbon and nitrogen framework but incorporates five deuterium atoms, resulting in the molecular formula C15H18D5N and an increased molecular weight of 222.38 grams per mole. This 5.02 mass unit difference provides the analytical distinction necessary for mass spectrometric differentiation while preserving the essential chemical and physical properties of the parent compound.

Property Prolintane Prolintane-d5
Molecular Formula C15H23N C15H18D5N
Molecular Weight 217.36 g/mol 222.38 g/mol
Mass Difference - +5.02 g/mol
Deuterium Atoms 0 5
Chemical Class Phenylalkylpyrrolidine Phenylalkylpyrrolidine

The structural modification in Prolintane-d5 involves the replacement of hydrogen atoms at specific positions within the molecule, as indicated by the systematic nomenclature 1-[1-(Phenylmethyl)butyl]pyrrolidine-d5. The deuterium atoms are strategically positioned to avoid exchangeable sites, ensuring stability of the isotopic label during analytical procedures. This careful positioning is crucial for maintaining the integrity of the internal standard throughout sample preparation, chromatographic separation, and mass spectrometric analysis.

Fundamental Applications in Analytical Chemistry

Prolintane-d5 serves as a cornerstone in modern analytical chemistry applications, particularly in the development of sensitive and selective bioanalytical methods for prolintane quantification. The compound's primary application lies in its function as an internal standard for liquid chromatography-tandem mass spectrometry methods, where it enables precise quantification of prolintane in complex biological matrices. The stable isotope labeling approach addresses fundamental analytical challenges including matrix effects, extraction recovery variations, and instrumental drift that can compromise the accuracy and precision of quantitative measurements.

The implementation of Prolintane-d5 as an internal standard significantly improves the accuracy of mass spectrometry and liquid chromatography methods through compensation for analytical variability. Unlike structurally related compounds used as internal standards, stable isotope-labeled analogs like Prolintane-d5 exhibit nearly identical chemical behavior to the target analyte during sample preparation and chromatographic separation. This similarity ensures that any losses or modifications affecting the analyte during analysis will proportionally affect the internal standard, allowing for accurate correction of analytical results.

The effectiveness of stable isotope-labeled internal standards depends critically on their co-elution with the unlabeled compound during chromatographic separation. However, analytical scientists must be aware that deuterium isotope effects can sometimes result in slight retention time differences between the analyte and its deuterated analog, particularly in reversed-phase chromatography systems. These differences are attributed to changes in molecular lipophilicity when hydrogen atoms are replaced with deuterium, potentially leading to differential matrix effects that can impact analytical accuracy.

Therapeutic drug monitoring represents a significant application area for Prolintane-d5, where accurate quantification of prolintane concentrations in biological samples is essential for optimizing treatment outcomes. The compound enables reliable analysis in pharmacokinetic studies, supporting the evaluation of drug absorption, distribution, metabolism, and elimination processes. Additionally, Prolintane-d5 facilitates metabolic research by providing a stable reference standard for investigating prolintane biotransformation pathways and identifying metabolic products.

Application Area Analytical Benefit Technical Advantage
Mass Spectrometry Enhanced accuracy Compensation for matrix effects
Liquid Chromatography Reliable quantification Similar chemical behavior
Therapeutic Drug Monitoring Precise concentration measurement Stable isotopic reference
Pharmacokinetic Studies Accurate bioanalysis Reduced analytical variability
Metabolic Research Stable reference standard Consistent analytical performance

The analytical methodology employing Prolintane-d5 typically involves multiple reaction monitoring mass spectrometry, where specific precursor-to-product ion transitions are monitored for both the analyte and internal standard. This approach provides high selectivity and sensitivity, enabling the detection and quantification of prolintane at clinically relevant concentrations in biological matrices such as plasma, serum, and urine. The use of Prolintane-d5 as an internal standard ensures that the analytical method maintains its performance characteristics across different sample batches and analytical runs, contributing to the overall reliability and robustness of bioanalytical procedures.

特性

分子式

C₁₅H₁₈D₅N

分子量

222.38

同義語

1-[1-(Phenylmethyl)butyl]pyrrolidine-d5;  1-(1-Benzylbutyl)pyrrolidine-d5;  1-(α-Propylphenethyl)pyrrolidine-d5; 1-Phenyl-2-pyrrolidinylpentane-d5;  Phenylpyrrolidinopentane-d5;  Prolintan-d5; 

製品の起源

United States

類似化合物との比較

Table 1: Molecular and Pharmacological Profiles of Prolintane-d5 and Analogous Compounds

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Pharmacological Action
Prolintane-d5 493-92-5 (d5) C₁₅H₁₈D₅N 222.40 Deuterated α-propylphenethyl-pyrrolidine CNS stimulant; dopaminergic activity
Prolintane 493-92-5 C₁₅H₂₃N 217.35 α-propylphenethyl-pyrrolidine Sympathomimetic; norepinephrine reuptake inhibition
Fluorolintane N/A C₁₈H₁₉FN₂ 282.36 2-fluorophenyl-phenylethyl-pyrrolidine Putative stimulant; unconfirmed receptor affinity
Diphenidine 13794-15-5 C₁₅H₂₃N 217.35 Diphenyl-pyrrolidine NMDA receptor antagonist; dissociative effects

Key Observations:

Structural Differences: Prolintane-d5 vs. Prolintane-d5 vs. Diphenidine: Diphenidine lacks the α-propyl chain but features two phenyl rings, conferring NMDA receptor antagonism instead of stimulant activity .

Pharmacological Divergence :

  • Prolintane and Fluorolintane share stimulant properties, but Fluorolintane’s fluorination may reduce metabolic degradation, prolonging its half-life .
  • Diphenidine, despite structural similarities (pyrrolidine core), exhibits dissociative effects via NMDA blockade, highlighting the critical role of side-chain modifications .

Analytical Differentiation

Table 2: Analytical Techniques for Distinguishing Prolintane-d5 from Analogues

Technique Prolintane-d5 Fluorolintane Diphenidine
GC-MS Base peak: m/z 217 → 222 (d5) Base peak: m/z 282 (fluorine) Base peak: m/z 217 (no shift)
HPLC-UV Retention time shift (deuterium) Distinct λmax (fluorophenyl) Similar RT to Prolintane
NMR Deuterium signals (2.5–3.5 ppm) Fluorine coupling (¹⁹F-NMR) Aromatic proton splitting
  • Deuterium Effects: Prolintane-d5’s isotopic signature in GC-MS avoids overlap with non-deuterated analogs, ensuring accurate quantification in complex matrices .
  • Fluorine Detection : Fluorolintane’s ¹⁹F-NMR signals and distinct mass fragments (m/z 282) enable unambiguous identification .

Q & A

Q. How should researchers report Prolintane-d5’s preclinical data to comply with NIH guidelines for rigor and transparency?

  • Methodological Answer : Include ARRIVE 2.0 checklist items: randomization methods, blinding protocols, sample size justifications (power analysis), and raw data deposition in repositories like Figshare or Zenodo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。